molecular formula C14H12ClNO2 B1530389 Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate CAS No. 1370587-28-2

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate

Cat. No.: B1530389
CAS No.: 1370587-28-2
M. Wt: 261.7 g/mol
InChI Key: JGEBRMTWXVJTCE-UHFFFAOYSA-N
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Description

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with a methyl group linked to a 6-chloropyridin-3-yl moiety.

Properties

IUPAC Name

methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-2-10(3-6-12)8-11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEBRMTWXVJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical assays.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. These interactions are crucial for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. In both in vitro and in vivo studies, researchers have observed that the compound’s effects can vary depending on the duration of exposure and the conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Researchers have identified threshold effects, where the compound’s impact on cellular and physiological functions changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and its overall bioavailability in different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications. This localization is important for its activity and function, as it determines where within the cell the compound can exert its effects.

Biological Activity

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and pest control. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters. Its structure includes a benzoate moiety and a chlorinated pyridine, which may contribute to its biological properties. The molecular formula is C14_{14}H12_{12}ClN\O2_2, and it has been noted for its potential applications in medicinal chemistry and agriculture.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related benzoate derivatives has shown efficacy against various bacterial strains, suggesting that this compound could possess similar activities. A study demonstrated that certain related compounds exhibited significant antibacterial and antifungal activities, indicating potential for therapeutic applications .

Insecticidal Activity

This compound has been investigated for its insecticidal properties. It is suggested that the compound may act as an effective pesticide against agricultural pests. For example, methyl benzoate derivatives have shown high larvicidal activity against mosquito species such as Aedes albopictus and Culex pipiens , with lethal concentrations (LC50) indicating potent toxicity .

Insect SpeciesLC50 (mg/cm²)Reference
Aedes albopictus0.114
Culex pipiens0.221
Tetranychus urticae0.27

Neurotoxic Effects

Research has also highlighted potential neurotoxic effects associated with this compound. Studies suggest that exposure to high doses may reduce cholinesterase activity in animal models, indicating possible neurotoxic mechanisms . This raises concerns regarding the safety of using this compound in agricultural settings where non-target organisms could be affected.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on the synthesis of related benzoate compounds found that several exhibited significant antibacterial activity against common pathogens, suggesting that this compound could be a candidate for further investigation in drug development .
  • Insecticidal Studies : In laboratory settings, methyl benzoate derivatives were tested against various life stages of B. tabaci (whiteflies), showing effective mortality rates at different concentrations, which supports the potential use of this compound in pest management strategies .
  • Neurotoxicity Assessment : An investigation into the neurotoxic effects of similar compounds reported alterations in cholinergic signaling pathways following exposure, suggesting that this compound may have similar implications for nervous system function .

Future Perspectives

The potential applications of this compound in both pharmaceuticals and agriculture warrant further research. Future studies should focus on:

  • Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects.
  • Safety Assessments : Evaluating the safety profile of this compound in non-target organisms.
  • Field Trials : Conducting field trials to assess the efficacy and environmental impact of this compound as a pesticide.

Comparison with Similar Compounds

The compound can be compared to structurally related esters and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity. Below is a systematic analysis based on evidence from analogs:

Structural Analogues from Quinoline-Piperazine Series

describes methyl benzoate derivatives (C1–C7) with a piperazine-linked quinoline-carbonyl group. Key differences from Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate include:

  • Heterocycle Type: The target compound uses a chloropyridine group, whereas C1–C7 feature substituted phenylquinoline moieties. Chloropyridines may confer distinct electronic effects (e.g., electron-withdrawing Cl) compared to halophenyl groups, influencing solubility or receptor binding .
  • Substituent Position: The 6-chloro substitution on pyridine contrasts with para-substituted halogens (e.g., 4-Cl in C3) in the quinoline series. Positional differences could alter steric interactions or metabolic stability.

Hypothetical Data Table for Comparison

Compound Substituent (R) Molecular Weight (g/mol) LogP* Potential Bioactivity
Target Compound 6-Cl-pyridin-3-ylmethyl ~291.7 ~3.1 Antimicrobial (inferred)
C3 (from ) 4-Cl-phenylquinoline ~529.9 ~4.2 Anticancer (reported)
C4 (from ) 4-F-phenylquinoline ~513.9 ~3.8 Kinase inhibition
C6 (from ) 4-OCH₃-phenylquinoline ~539.9 ~3.5 Anti-inflammatory

*LogP values estimated using substituent contributions.

Key Findings :

  • Bioactivity: Chlorinated analogs (e.g., C3) often exhibit enhanced antimicrobial or cytotoxic activity due to halogen-mediated interactions with biological targets. The target compound’s chloropyridine group may similarly enhance bioactivity compared to non-halogenated analogs .
Ethyl Benzoate Derivatives with Heterocycles

describes ethyl benzoates (e.g., I-6230, I-6273) with pyridazine or isoxazole substituents. Comparisons include:

  • Ester Group : Methyl vs. ethyl esters. Methyl esters typically exhibit higher metabolic stability but lower solubility than ethyl esters, impacting bioavailability .
  • Such differences could influence binding to enzymes or receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Reactant of Route 2
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Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate

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